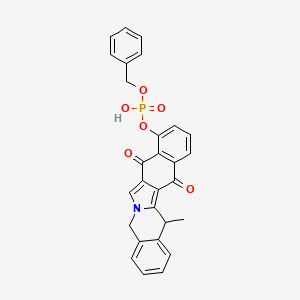![molecular formula C20H44N8 B10762669 2-[2-(azocan-1-yl)ethyl]guanidine](/img/structure/B10762669.png)
2-[2-(azocan-1-yl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(azocan-1-yl)ethyl]guanidine is an organic compound with the molecular formula C10H22N4. It is known for its application as an antihypertensive agent, which means it is used to lower high blood pressure. This compound works by inhibiting the release of norepinephrine, a neurotransmitter involved in the regulation of blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azocan-1-yl)ethyl]guanidine typically involves the reaction of azocane with ethyl guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process is monitored to ensure the purity and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(azocan-1-yl)ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .
Scientific Research Applications
2-[2-(azocan-1-yl)ethyl]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its role in neurotransmitter regulation.
Medicine: As an antihypertensive agent, it is used in research related to cardiovascular diseases and hypertension.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(azocan-1-yl)ethyl]guanidine involves its uptake by the norepinephrine transporter into sympathetic nerve terminals. Once inside the nerve terminal, it is concentrated in transmitter vesicles, where it replaces norepinephrine. This leads to a gradual depletion of norepinephrine stores, thereby reducing the release of norepinephrine in response to nerve impulses. This reduction in norepinephrine release results in lowered blood pressure .
Comparison with Similar Compounds
2-[2-(azocan-1-yl)ethyl]guanidine can be compared with other similar compounds such as:
Guanethidine: Another antihypertensive agent with a similar mechanism of action.
Guanadrel: A related compound used for the same purpose but with different pharmacokinetic properties.
Bethanidine: Another compound in the same class with similar effects but different chemical structure.
The uniqueness of this compound lies in its specific chemical structure, which allows it to effectively inhibit norepinephrine release and lower blood pressure .
Properties
Molecular Formula |
C20H44N8 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-[2-(azocan-1-yl)ethyl]guanidine |
InChI |
InChI=1S/2C10H22N4/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14/h2*1-9H2,(H4,11,12,13) |
InChI Key |
CFNALAYLIAMBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


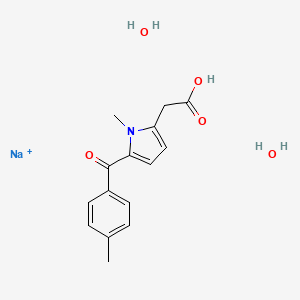
![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)
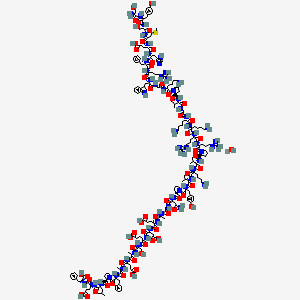
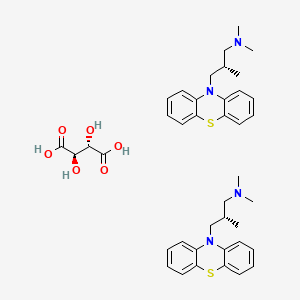

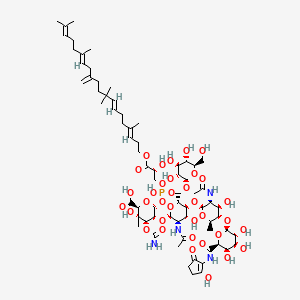
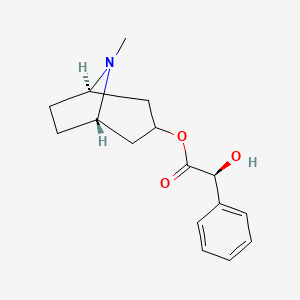
![Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate](/img/structure/B10762633.png)
![[(4Z,6R,7R,8S,10E,12E,14E,16R)-6-hydroxy-16-methoxy-5,7-dimethyl-18,22,24-trioxo-19-azabicyclo[18.3.1]tetracosa-1(23),4,10,12,14,20-hexaen-8-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10762642.png)
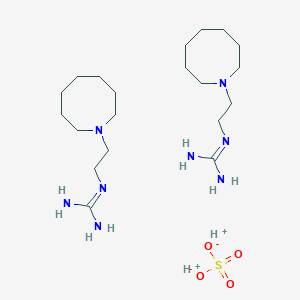

![[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate](/img/structure/B10762649.png)
![2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid](/img/structure/B10762654.png)
